molecular formula C13H20N2O4 B15089514 7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester

7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester

Cat. No.: B15089514
M. Wt: 268.31 g/mol
InChI Key: QBUWPCJVECSSIS-UHFFFAOYSA-N
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Description

7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a nitro group, an aza-spiro ring system, and a tert-butyl ester functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the nitro group and the tert-butyl ester. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure can influence the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.5]non-6-ene-2-carboxylic acid, 7-[(trifluoromethyl)sulfonyl]oxy-, 1,1-dimethylethyl ester
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness

7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and rigidity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl 7-nitro-2-azaspiro[3.5]non-6-ene-2-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(16)14-8-13(9-14)6-4-10(5-7-13)15(17)18/h4H,5-9H2,1-3H3

InChI Key

QBUWPCJVECSSIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=CC2)[N+](=O)[O-]

Origin of Product

United States

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